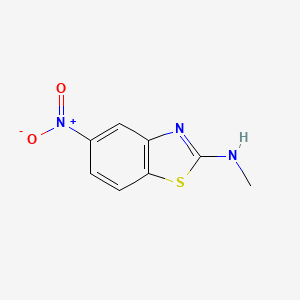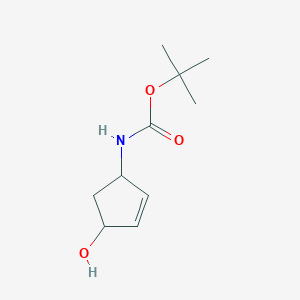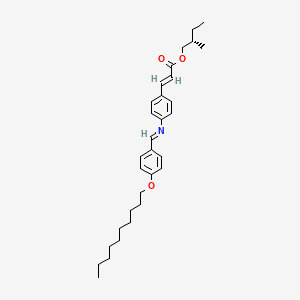
tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route might include:
Formation of the Benzofuran Moiety: Starting from a suitable benzofuran precursor, the benzofuranylcarbonyl group can be introduced through acylation reactions.
Piperidine Derivatization: The piperidine ring can be functionalized with a tert-butyloxycarbonyl (Boc) protecting group to enhance stability and facilitate further reactions.
Coupling Reaction: The benzofuranylcarbonyl group is then coupled with the Boc-protected piperidine under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions might occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic effects, including as analgesics, antipsychotics, or anti-inflammatory agents.
Industry
Industrially, this compound could be used in the development of new materials or as a building block in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzofuranylcarbonyl-piperidine: Lacks the Boc protecting group.
Boc-piperidine: Lacks the benzofuranylcarbonyl group.
Uniqueness
The presence of both the benzofuranylcarbonyl and Boc groups in tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate makes it unique, potentially offering a combination of stability and reactivity that is valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-11-7-6-9-14(20)17(21)16-12-13-8-4-5-10-15(13)23-16/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3 |
InChI-Schlüssel |
RTUWEWAAQQVKHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC3=CC=CC=C3O2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)


![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)





